REACTION_CXSMILES
|
[OH:1]O.[CH:3]1=[CH:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]1>C(O)(C)(C)C>[CH:3]12[O:1][CH:10]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]2
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C/1=C/CCCCCC1
|
Name
|
catalyst
|
Quantity
|
0.04 g
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 30° C. for 48 h under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
WASH
|
Details
|
washed well with ether (80 ml)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed well with water (2×40 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
After filtration the solvent
|
Type
|
CUSTOM
|
Details
|
was removed under reduced pressure—20° C. at 50 mm of Hg—
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
C12CCCCCCC2O1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.95 g | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |